![molecular formula C38H48Cl2N2O3 B13357179 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride is a chemical compound with the molecular formula C38H46N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a fluorescent probe and photosensitive dye in fluorescence spectroscopy research .
Métodos De Preparación
The synthesis of 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride involves multiple steps and specific reagents. One common synthetic route includes a condensation reaction to form the target compound, followed by a reaction with hydrogen chloride to obtain the dihydrochloride salt. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethylformamide .
Análisis De Reacciones Químicas
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride has several scientific research applications:
Chemistry: It is used as a fluorescent probe in fluorescence spectroscopy to study molecular interactions and dynamics.
Biology: The compound is employed in cell imaging to analyze biochemical activities within cells.
Medicine: It serves as a photosensitive dye in photodynamic therapy for cancer treatment.
Industry: The compound is utilized in the development of low-density packaging foams
Mecanismo De Acción
The mechanism of action of 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to target molecules and emits fluorescence upon excitation. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparación Con Compuestos Similares
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride can be compared with similar compounds such as:
2,2-bis[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethanone: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups.
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone: This compound lacks the dihydrochloride salt form.
The uniqueness of this compound lies in its specific functional groups and its applications in fluorescence spectroscopy and photodynamic therapy .
Propiedades
Fórmula molecular |
C38H48Cl2N2O3 |
|---|---|
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride |
InChI |
InChI=1S/C38H46N2O3.2ClH/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4;;/h9-26H,5-8,27-30H2,1-4H3;2*1H |
Clave InChI |
CGDLGLBCBCFHQF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
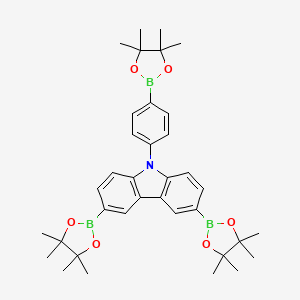
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)

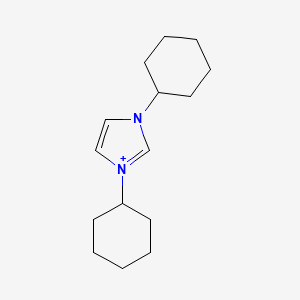

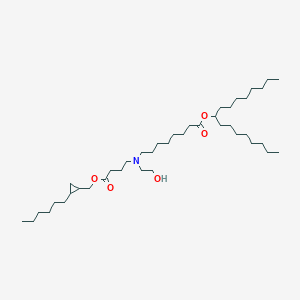
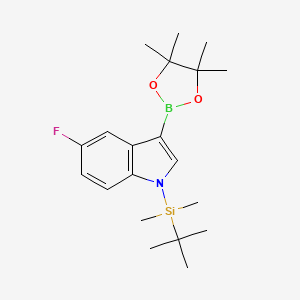

![6-(4-Isopropylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357169.png)

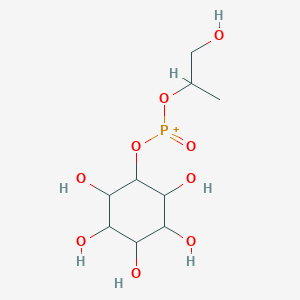
![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)

